Welcome to the BenchChem Online Store!
molecular formula C5H10ClN3 B1390267 1,5-dimethyl-1H-pyrazol-4-amine hydrochloride CAS No. 1185302-88-8

1,5-dimethyl-1H-pyrazol-4-amine hydrochloride

Cat. No. B1390267
M. Wt: 147.6 g/mol
InChI Key: JDJXZPNDEYXBRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09403801B2

Procedure details

To a solution of 1,5-dimethyl-4-nitro-1H-pyrazole (1.01 g, 7.2 mmol) in MeOH (15 mL) was added Pd/C (10%, 0.20 g) and concentrated HCl (1 mL, 12 mmol) in a high pressure autoclave under 2 MPa H2. The reaction mixture was stirred at rt overnight and filtered. The filtrate was concentrated in vacuo to give the title compound as brown oil (763.0 mg, 95.9%).
Quantity
1.01 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Yield
95.9%

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([N+:8]([O-])=O)[CH:4]=[N:3]1.[ClH:11]>CO.[Pd]>[ClH:11].[CH3:1][N:2]1[C:6]([CH3:7])=[C:5]([NH2:8])[CH:4]=[N:3]1 |f:4.5|

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
CN1N=CC(=C1C)[N+](=O)[O-]
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Cl.CN1N=CC(=C1C)N
Measurements
Type Value Analysis
AMOUNT: MASS 763 mg
YIELD: PERCENTYIELD 95.9%
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.